molecular formula C26H23N3O4 B11165134 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

Cat. No.: B11165134
M. Wt: 441.5 g/mol
InChI Key: VQXIZYPWMCPVML-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide is a complex organic compound that features a unique combination of furochromen and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the furochromen core.

    Substitution: Substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, while the furochromen core can intercalate with DNA or other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide lies in its combined furochromen and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C26H23N3O4/c1-15-19-10-21-23(32-16(2)25(21)17-6-4-3-5-7-17)12-22(19)33-26(31)20(15)11-24(30)28-9-8-18-13-27-14-29-18/h3-7,10,12-14H,8-9,11H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

VQXIZYPWMCPVML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCCC5=CN=CN5

Origin of Product

United States

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